molecular formula C18H19NO2 B4668983 N-[4-(cyclopentyloxy)phenyl]benzamide

N-[4-(cyclopentyloxy)phenyl]benzamide

Cat. No.: B4668983
M. Wt: 281.3 g/mol
InChI Key: XTFVXNAGMOIORY-UHFFFAOYSA-N
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Description

N-[4-(cyclopentyloxy)phenyl]benzamide is a benzamide derivative characterized by a cyclopentyloxy substituent attached to the para position of the aniline ring. The compound’s structure combines a benzamide core with a cyclopentyl ether moiety, which confers unique physicochemical and pharmacological properties. Benzamide derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor antagonism, and anticancer effects. The cyclopentyloxy group in this compound is hypothesized to enhance lipophilicity and influence binding interactions with target proteins, making it a candidate for therapeutic applications such as phosphodiesterase IV (PDE IV) inhibition or opioid receptor modulation .

Properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(14-6-2-1-3-7-14)19-15-10-12-17(13-11-15)21-16-8-4-5-9-16/h1-3,6-7,10-13,16H,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFVXNAGMOIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Alkoxy-Substituted Benzamides

  • 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j) : This PDE IV inhibitor shares the cyclopentyloxy group but incorporates a dichloropyridyl substituent. It exhibits exceptional potency (IC₅₀ = 0.3 nM against pig aorta PDE IV) and selectivity, outperforming N-[4-(cyclopentyloxy)phenyl]benzamide in PDE IV inhibition assays .
  • N-(4-Methoxyphenyl)benzamide : Lacking the cyclopentyloxy group, this simpler analog shows reduced lipophilicity and weaker PDE IV inhibition, highlighting the critical role of the cyclopentyl ether in enhancing target engagement .

Heterocyclic Benzamides

  • N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (4b): Replacing the cyclopentyloxy group with a thiophene ring alters electronic properties and hydrogen-bonding capacity. This derivative demonstrates potent LSD1 inhibition (IC₅₀ = 12 nM) but diverges in therapeutic application compared to PDE-focused benzamides .
  • Quinoxaline-Benzamide Hybrids (VIIa–d): Derivatives like N-(4-((3-methylquinoxalin-2-yl)amino)phenyl)benzamide integrate a quinoxaline moiety, shifting activity toward anticancer effects (e.g., apoptosis induction in MCF-7 cells) .

PDE IV Inhibition

  • This compound is structurally related to 15j , a PDE IV inhibitor with 148-fold selectivity for PDE IV over other isoforms. The dichloropyridyl group in 15j enhances binding to the enzyme’s catalytic domain, whereas the unsubstituted benzamide in this compound may exhibit lower affinity .

Opioid Receptor Antagonism

  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methylpropyl}-4-phenoxybenzamide (12b): This κ-opioid receptor antagonist (Ke = 0.16 nM) shares a phenoxybenzamide scaffold but lacks the cyclopentyloxy group. Substitutions at the benzamide phenyl ring (e.g., 3-methyl) significantly enhance κ-receptor selectivity (89-fold over μ-receptors) .

Anticancer Activity

  • 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide : Exhibits antifungal and anticancer activity (IC₅₀ = 8.2 µM against cervical cancer), demonstrating how heterocyclic substitutions redirect benzamide activity toward antiproliferative effects .

Physicochemical Properties

Compound Melting Point (°C) LogP PSA (Ų)
This compound* Not reported ~3.5† 45.6
N-(4-Methoxyphenyl)benzamide 135–137 2.8 38.3
4b (Thiophene analog) 218–220 3.9 78.5
15j (Dichloropyridyl analog) 162–164 4.2 92.7

*Predicted using ADMETLab 2.0 ; †Estimated via ChemDraw.

Structure-Activity Relationship (SAR) Insights

  • Cyclopentyloxy Group : Enhances lipophilicity and steric bulk, improving membrane permeability and target binding in PDE IV inhibitors .
  • Substituent Position: Para-substitution on the benzamide phenyl ring (e.g., 4-phenoxy in 12b) optimizes receptor selectivity, while meta-substitutions (e.g., 3-chloro in 12e) reduce off-target interactions .
  • Heterocyclic Additions : Thiophene or pyridine rings introduce π-π stacking interactions, diversifying therapeutic applications (e.g., LSD1 vs. PDE IV inhibition) .

Q & A

Q. What are the established synthetic routes for N-[4-(cyclopentyloxy)phenyl]benzamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling 4-(cyclopentyloxy)aniline with benzoyl chloride derivatives under Schotten-Baumann conditions. Key parameters include:
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Base selection : Use aqueous NaHCO₃ (pH 8–9) to neutralize HCl byproducts.
  • Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity (>95%).
    Example yields for analogous benzamides: 75–85% under optimized conditions .
StepReagents/ConditionsYield (%)
Amine activationDIPEA, DCM, 0°C78
AcylationBenzoyl chloride, THF82
PurificationEtOH:H₂O95

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H NMR : Diagnostic signals at δ 7.8–7.9 ppm (benzamide aromatic protons) and δ 4.5–4.7 ppm (cyclopentyloxy CH).
  • IR spectroscopy : Amide I band (~1650 cm⁻¹) confirms C=O stretching.
  • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₉H₂₁NO₂: calc. 295.1572, obs. 295.1575).
    Compare with PubChem-computed spectra for validation .

Q. How is solubility optimized for in vitro biological testing?

  • Methodological Answer :
  • Solvent systems : Prepare stock solutions in DMSO (≤1% final concentration in assays).
  • Surfactants : Use 0.1% Tween-80 for aqueous dispersion.
  • pH adjustment : For ionic analogs (e.g., dimethylamino derivatives), buffer at pH 6.5–7.4 to enhance stability .

Advanced Research Questions

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Stability profiling : Conduct HPLC stability studies under assay conditions (e.g., 37°C, pH 7.4) to detect degradation.
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays.
  • Batch consistency : Characterize multiple synthetic batches via LC-MS to ensure purity >98%.
    Example: Dimethylamino analogs showed improved interassay consistency when stored at -80°C under argon .

Q. What computational methods predict the binding affinity of this compound to protein targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, EGFR) to generate binding poses.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns (AMBER force field) to assess stability.
  • Experimental validation : Isothermal titration calorimetry (ITC) quantifies ΔG and Kd.
    Note: Thiadiazole-containing analogs showed improved docking scores when solvation effects were modeled .

Q. How to resolve discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental LogP : Perform shake-flask partitioning (octanol/water) with HPLC quantification (C18 column, 60:40 MeCN/H₂O).
  • Computational recalibration : Apply COSMO-RS to adjust fragmentation-based predictions using experimental data.
    Example: For a related benzamide, experimental LogP averaged 2.3 vs. predicted 1.9, requiring model recalibration .
MethodLogP ValueConditions
Shake-flask2.3 ± 0.1pH 7.4, 25°C
HPLC2.4C18, 60:40 MeCN/H₂O
Computational1.9COSMO-RS

Q. What strategies mitigate hazards during large-scale synthesis?

  • Methodological Answer :
  • Risk assessment : Follow NIH/ACS guidelines for handling acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) and cyanuric acid derivatives.
  • Ventilation : Use fume hoods for reactions releasing HCl gas.
  • Waste management : Neutralize acidic byproducts with 10% NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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